2-(2-Hydroxyphenyl)propanoic acid, (2S)-
Description
2-(2-Hydroxyphenyl)propanoic acid, (2S)- is a chiral carboxylic acid featuring a hydroxyphenyl substituent at the β-position of the propanoic acid backbone. The (2S) stereochemistry is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. The compound's structure combines aromaticity (from the 2-hydroxyphenyl group) with acidic and hydrophilic properties (from the carboxylic acid and hydroxyl groups).
Properties
CAS No. |
153541-39-0 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(2S)-2-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
KRHQRJXHSUXNQY-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol and Acrylonitrile Reaction: One method involves reacting phenol with acrylonitrile to form 2-hydroxyphenylacetonitrile, which is then hydrolyzed to produce 2-(2-Hydroxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2-Hydroxyphenyl)propanoic acid can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form 2-(2-Hydroxyphenyl)propanol.
Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyphenyl)propanoic acid derivatives with carbonyl groups.
Reduction: Formation of 2-(2-Hydroxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
2-(2-Hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
| Compound Name | Structure Highlights | pKa | LogP | Biological Activity | Application |
|---|---|---|---|---|---|
| 2-(2-Hydroxyphenyl)propanoic acid, (2S)- | 2-hydroxyphenyl, (2S) configuration | ~3.8* | ~1.5* | Undetermined | Research compound |
| Naproxen | 6-methoxy-2-naphthyl | 4.2 | 3.0 | COX inhibition | NSAID |
| L-p-Hydroxyphenyllactic acid | 4-hydroxyphenyl | ~3.5 | ~0.8 | Tyrosine metabolite | Metabolic studies |
| Benzilic acid | 2,2-diphenyl | 2.3 | 2.7 | Catalyst in synthesis | Organic chemistry |
| Lifitegrast | Benzofuran, tetrahydroisoquinoline | N/A | >4 | LFA-1 antagonism | Dry eye treatment |
*Estimated based on structural analogs.
Research Findings and Trends
- Stereochemistry Matters : The (2S) configuration in the target compound and naproxen is essential for binding chiral biological targets (e.g., enzymes, receptors). Enantiomeric inversion often nullifies activity .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in Lifitegrast) enhance stability and binding, while hydroxyl groups improve solubility but reduce membrane permeability .
- Safety Profiles : Compounds with halogens or complex substituents (e.g., iodine in HY-W052493) require stringent handling, whereas simpler acids like lactic acid are biocompatible .
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